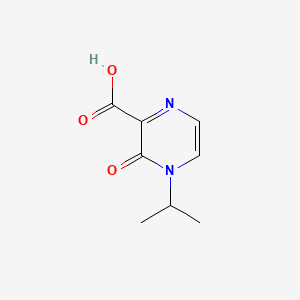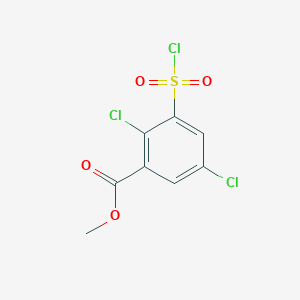
3-Bromo-5-(chloromethyl)-2-ethoxypyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-5-(chloromethyl)-2-ethoxypyridine is a halogenated pyridine derivative characterized by the presence of bromine, chlorine, and an ethoxy group on the pyridine ring
Synthetic Routes and Reaction Conditions:
Halogenation: The compound can be synthesized through the halogenation of 2-ethoxypyridine using bromine and chlorine sources under controlled conditions.
Substitution Reactions: Another method involves the substitution of appropriate halides on a pyridine ring with ethoxy and chloromethyl groups.
Industrial Production Methods:
Batch Production: In industrial settings, the compound is often produced in batch reactors where precise control over temperature, pressure, and reactant concentrations is maintained.
Continuous Flow Synthesis: Continuous flow reactors can also be employed to enhance production efficiency and ensure consistent product quality.
Types of Reactions:
Reduction: Reduction reactions can reduce the halogenated pyridine, potentially leading to the formation of less halogenated derivatives.
Substitution: Substitution reactions are common, where the halogen atoms can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Various carboxylic acids, aldehydes, and ketones can be formed.
Reduction Products: Less halogenated pyridines or even pyridine itself can be produced.
Substitution Products: A wide range of substituted pyridines with different functional groups.
科学的研究の応用
3-Bromo-5-(chloromethyl)-2-ethoxypyridine is utilized in several scientific research areas:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound can be used as a probe in biological studies to understand cellular processes.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
作用機序
The mechanism by which 3-Bromo-5-(chloromethyl)-2-ethoxypyridine exerts its effects depends on its specific application
Binding to Enzymes: It can inhibit or activate enzymes by binding to their active sites.
Interacting with DNA: The compound may intercalate with DNA, affecting gene expression and cellular functions.
Modulating Receptor Activity: It can act as a ligand for various receptors, influencing signaling pathways.
類似化合物との比較
3-Bromo-5-(chloromethyl)isoxazole: Similar in structure but differs in the heterocyclic ring.
3-Chloro-5-(chloromethyl)pyridine: Similar halogenation pattern but lacks the ethoxy group.
2-Ethoxypyridine: Lacks halogenation but shares the ethoxy group.
This comprehensive overview highlights the significance of 3-Bromo-5-(chloromethyl)-2-ethoxypyridine in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for research and development.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
特性
分子式 |
C8H9BrClNO |
|---|---|
分子量 |
250.52 g/mol |
IUPAC名 |
3-bromo-5-(chloromethyl)-2-ethoxypyridine |
InChI |
InChI=1S/C8H9BrClNO/c1-2-12-8-7(9)3-6(4-10)5-11-8/h3,5H,2,4H2,1H3 |
InChIキー |
HDOXRQXIBKDSFC-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C=C(C=N1)CCl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Pyrazolo[1,5-a]pyridin-6-ylboronic acid](/img/structure/B15364771.png)










